1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18851916
InChI: InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2
SMILES:
Molecular Formula: C8H7F5N2O
Molecular Weight: 242.15 g/mol

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine

CAS No.:

Cat. No.: VC18851916

Molecular Formula: C8H7F5N2O

Molecular Weight: 242.15 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine -

Specification

Molecular Formula C8H7F5N2O
Molecular Weight 242.15 g/mol
IUPAC Name [3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine
Standard InChI InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2
Standard InChI Key FJHXCVHLDIOZMC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 3-position with a difluoromethyl group and at the 4-position with a trifluoromethoxy group. The hydrazine functional group is attached to the aromatic ring, enabling participation in cyclization and condensation reactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC8H7F5N2O
Molecular Weight242.15 g/mol
IUPAC Name[3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine
Canonical SMILESC1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F

X-ray crystallographic data for analogous compounds, such as ethyl 5'-(difluoromethyl)-3'-oxo-1'H-spiro[indoline-3,2'-pyrrolidine]-1-carboxylate, reveal planar aromatic systems and envelope conformations in heterocyclic moieties . While direct crystallographic data for this compound is unavailable, computational modeling predicts similar geometric features due to steric and electronic similarities.

Spectroscopic Properties

  • 19F NMR: The trifluoromethoxy group typically resonates near δ -58 ppm, while the difluoromethyl group appears as a doublet near δ -110 ppm .

  • 1H NMR: The hydrazine protons exhibit broad signals between δ 3.5–5.0 ppm, depending on solvent and pH.

Synthesis and Manufacturing

Optimization Challenges

The instability of intermediates, such as trifluoromethylhydrazine, necessitates careful control of reaction conditions. Studies on related systems show that strong acids (e.g., HCl) in dichloromethane suppress des-CF3 side products, improving yields to 60–75% .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in DCM, DMF, THF
StabilityHygroscopic; decomposes above 150°C

The compound’s lipophilicity, enhanced by fluorinated groups, suggests moderate permeability in biological systems.

Chemical Reactivity and Applications

Cyclocondensation Reactions

The hydrazine group enables the formation of nitrogen-containing heterocycles. For example, reaction with diketones yields N-trifluoromethyl pyrazoles, a pharmacophore prevalent in agrochemicals and pharmaceuticals :

Hydrazine+DiketoneAcid CatalystPyrazole Derivative\text{Hydrazine} + \text{Diketone} \xrightarrow{\text{Acid Catalyst}} \text{Pyrazole Derivative}

Pharmaceutical Relevance

  • Antimicrobial Agents: Trifluoromethyl pyrazoles exhibit inhibitory activity against bacterial enzymes .

  • Anticancer Candidates: Hydrazine derivatives intercalate DNA or inhibit kinase pathways.

Future Directions

Research priorities include:

  • Developing scalable synthetic routes.

  • Exploring catalytic asymmetric reactions to access enantiopure derivatives.

  • Evaluating in vivo efficacy and toxicity profiles for drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator